Methyl gluceth

Description

Chemical Classification and Structural Context of Glucosides

Glucosides are a type of glycoside, which are molecules in which a sugar molecule is bonded to a non-sugar functional group, known as an aglycone, via a glycosidic bond. wikipedia.org Specifically, in glucosides, the sugar component is glucose. wikipedia.org This bond is typically an O-glycosidic bond, connecting the anomeric carbon of the glucose to the aglycone. wikipedia.orgchemicalbull.com The aglycone can be a wide variety of chemical structures, such as alcohols, phenols, or other complex organic molecules. wikipedia.org

The general structure of a glucoside consists of the glucose unit in its cyclic hemiacetal form, which reacts to form an acetal, the glycoside. uoanbar.edu.iq These can exist as α- or β-isomers depending on the stereochemistry of the glycosidic bond. wikipedia.org

Derivation from Methyl Glucoside as a Core Chemical Entity

Methyl gluceth compounds are derivatives of methyl glucoside. atamankimya.com Methyl glucoside itself is a simple glucoside where the aglycone is a methyl group. It is synthesized by the reaction of glucose with methanol (B129727). expertmarketresearch.com This reaction forms a stable glucoside that serves as a fundamental building block for a variety of derivatives. lubrizol.comcir-safety.org

The production of this compound involves the chemical modification of methyl glucoside, most commonly through ethoxylation. specialchem.comatamanchemicals.com In this process, ethylene (B1197577) oxide is reacted with methyl glucoside. The number following "this compound" in the name, such as this compound-10 or this compound-20, indicates the average number of ethylene oxide units that have been added to each methyl glucoside molecule. specialchem.com For example, this compound-20 is the polyethylene (B3416737) glycol ether of methyl glucose, indicating it is an ethoxylated derivative. atamanchemicals.comatamankimya.com

This ethoxylation process primarily occurs at the hydroxyl groups of the methyl glucoside core, with the primary alcohol group at the C6 position being the most reactive. cir-safety.org The resulting polyether derivatives are water-soluble and exhibit properties that are distinct from the starting methyl glucoside. atamankimya.com

Structure

3D Structure

Properties

IUPAC Name |

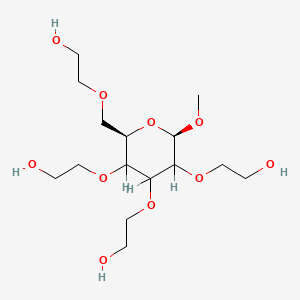

2-[[(2R,6R)-3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O10/c1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h11-19H,2-10H2,1H3/t11-,12?,13?,14?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITSPQLTFPTHJZ-XTLGRWLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C(C(C([C@H](O1)COCCO)OCCO)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941306 | |

| Record name | Methyl 2,3,4,6-tetrakis-O-(2-hydroxyethyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-42-9, 195378-75-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl .beta.-D-glucopyranoside (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,3,4,6-tetrakis-O-(2-hydroxyethyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with methyl β-D-glucopyranoside (4:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Methyl Gluceth Analogs

Polyetherification Reactions: Synthesis of Ethoxylated Methyl Glucosides (Methyl Gluceth Series)

The synthesis of ethoxylated methyl glucosides, commonly known as the this compound series, is achieved through polyetherification reactions. This process involves the addition of ethylene (B1197577) oxide to methyl glucoside. atamanchemicals.com

Catalyst Systems and Reaction Kinetics for Ethoxylation

The ethoxylation of methyl glucoside is typically catalyzed by either basic or acidic catalysts. atamanchemicals.com

Base-Catalyzed Ethoxylation: Strong bases are commonly used to initiate the reaction between methyl glucoside and ethylene oxide. atamanchemicals.com Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na2CO3), are often employed for preparing low-molecular-weight polyethylene (B3416737) glycol. atamankimya.com The anionic mechanism facilitated by these catalysts is preferred as it yields polyethylene glycol (PEG) with a low polydispersity. atamankimya.com

Acid-Catalyzed Ethoxylation: Acidic conditions can also promote the addition of ethylene oxide, though this method may lead to more side reactions. atamanchemicals.com

Reaction Kinetics: The polymerization of ethylene oxide is an exothermic process. atamankimya.com The kinetic pattern of the reaction influences the product distribution, which is specifically related to the average degree of oxyethylation. researchgate.net It is assumed that the reaction occurs on the catalyst surface, where a bifunctional effect of acid-base active sites results in the dissociative chemisorption of the fatty acid methyl ester, leading to the direct insertion of ethylene oxide through coordinated anionic polymerization. neutronco.com

Process Optimization for Polyethylene Glycol Chain Length Control

Controlling the length of the polyethylene glycol (PEG) chain is a significant challenge in the production of ethoxylated methyl glucosides. atamanchemicals.com The chain length is dependent on the ratio of the reactants. atamankimya.com

Industrial-scale production is typically carried out in high-pressure reactors to manage the ethoxylation process. Key reaction conditions such as temperature, pressure, and ethylene oxide concentration are carefully optimized to control the degree of ethoxylation and the molecular weight distribution of the final product. atamanchemicals.com

Regioselectivity Considerations in Ethoxylation at the C6 Position of Methyl Glucoside

In the ethoxylation of methyl glucoside, the primary alcohol group at the C6 position is the most reactive site for substitution. atamanchemicals.com Strategies to ensure regioselectivity at the OH-6 position have been successfully adapted and applied to methyl D-glycosides. researchgate.net This selectivity is crucial for producing compounds with desired properties. For instance, in the synthesis of certain sugar esters, a known strategy ensures regioselectivity on the OH-6. researchgate.net

Esterification and Transesterification Pathways for Methyl Glucose Esters

Methyl glucose esters can be synthesized through direct esterification or transesterification reactions.

Direct Esterification Techniques and Catalytic Systems (e.g., Lead or Stannous Soaps)

Direct esterification involves reacting methyl glucoside with fatty acids. Procedures have been described for preparing methyl glucoside diesters by using a mole ratio of one mole of methyl glucoside to two moles of fatty acids. researchgate.net

Catalytic Systems: Rate studies have shown that lead or stannous soaps are more effective catalysts for this esterification than sodium soaps. researchgate.net

With equimolar quantities of methyl glucoside and fatty acid, lead and sodium soap catalysts yield products that are predominantly diester, with about half of the methyl glucoside remaining unreacted. researchgate.net

Under the same conditions, stannous soap catalysis results in high yields of monoesters with only small amounts of unreacted methyl glucoside. researchgate.net

Litharge is often the preferred catalyst for preparing methyl glucoside diesters due to its reaction speed, the color of the final products, ease of catalyst removal, and cost-effectiveness. researchgate.net

Other Catalysts: Brønsted acids like sulfuric acid (H₂SO₄) are frequently used for direct esterification in industrial processes. mdpi.com Other acid catalysts that can be used include hydrochloric acid, phosphoric acid, p-toluenesulfonic acid, methanesulfonic acid, and ethanesulfonic acid. google.com

The esterification reaction is typically carried out without a solvent at temperatures between 110°C and 150°C under normal pressure, or preferably in a vacuum at 80°C to 100°C. google.com

Transesterification Approaches Utilizing Fatty Acid Methyl Esters

Transesterification is a common method for producing methyl glucose esters, involving the reaction of methyl glucoside with a fatty acid methyl ester, which releases methanol (B129727) as a byproduct. atamanchemicals.comcir-safety.org This method is considered a cost-effective and straightforward approach for synthesizing sugar esters.

Catalysts: Base-catalyzed transesterification is a common approach. For example, K2CO3 has been used as a catalyst in a solvent-free procedure. Lipase (B570770) enzymes from Candida sp. have also been utilized as biocatalysts in organic media. researchgate.net

Process Optimization: The optimization of the transesterification reaction involves screening various parameters, including reaction temperature, reaction time, catalyst, and the molar ratio of reactants. For instance, in lipase-catalyzed transesterification, optimal conditions were found to be a molar ratio of alkyl glycoside to methyl oleate (B1233923) of 1:4, using an immobilized lipase at 55°C for 48 hours. researchgate.net In a solvent-free, base-catalyzed approach, high yields were achieved at nearly ambient temperatures (40-50 °C) in a relatively short time (3 - 3.5 hours).

Biocatalytic Approaches: Lipase-Mediated Esterification of Alkyl Glycosides

The synthesis of this compound analogs through biocatalytic methods, specifically lipase-mediated esterification, presents a green alternative to conventional chemical routes. nih.gov Lipases, a class of enzymes that hydrolyze ester bonds in their natural function, can be used to catalyze esterification and transesterification reactions under mild conditions, avoiding the extreme temperatures and pressures of traditional industrial processes. nih.govrsc.org This enzymatic approach is noted for its high degree of specificity. nih.gov

Investigation of Enzyme Specificity and Activity Profiles

Lipases exhibit remarkable specificity in catalyzing esterification reactions, which makes them valuable biocatalysts. nih.gov Their specificity can be categorized as chemoselectivity, regioselectivity, and stereoselectivity. mdpi.com This allows for targeted synthesis, such as the regioselective mono-esterification of specific hydroxyl groups on a sugar backbone. mdpi.com The natural function of lipases is to act on water-insoluble substrates at an organic-aqueous interface, a phenomenon known as interfacial activation. rsc.org Most lipases have their active site covered by a flexible molecular region, often called a "lid." rsc.org At a hydrophobic interface, this lid undergoes a conformational change, exposing the active site and enhancing catalytic activity. rsc.org

The specificity of lipases is also substrate-dependent. For instance, studies on the lipase-catalyzed acylation of various glucosides have shown that the enzyme's regioselectivity can be precisely controlled. tandfonline.com Lipase B from Candida antarctica (CALB), one of the most widely used lipases, has demonstrated high efficiency in a diverse range of regio- and enantio-selective syntheses. tandfonline.com The activity profile of a lipase is influenced by the reaction conditions, including the choice of acyl donor and the alkyl glycoside structure. researchgate.net Research has shown that lipases can successfully catalyze the transesterification of methyl glucoside with various fatty acid methyl esters. researchgate.net

Biocatalyst Immobilization Strategies and Operational Stability

To improve the economic viability and operational stability of enzymatic processes, lipases are often immobilized on solid supports. mdpi.com Immobilization facilitates easy recovery and reuse of the biocatalyst, prevents product contamination, and can enhance the enzyme's stability against changes in temperature and pH. plos.org There are two primary methods for enzyme immobilization: physical methods based on weak interactions and chemical methods involving the formation of covalent bonds. plos.org

Covalent binding is often preferred as it creates a strong linkage between the lipase and the support, allowing for more efficient reuse. plos.org A variety of materials have been explored as supports, including chitosan/graphene oxide beads, which provide a hydrophilic surface and enhanced mechanical strength. plos.org Another common strategy is immobilization via interfacial activation on hydrophobic supports. rsc.org This method leverages the natural affinity of lipases for hydrophobic surfaces, which stabilizes their open, active conformation. rsc.org Novozym 435, a widely used commercial biocatalyst, consists of Candida antarctica lipase B (CALB) immobilized on a macroporous acrylic resin (Lewatit VP OC 1600). rsc.org

The choice of immobilization technique can significantly impact the biocatalyst's final properties, including its activity, stability, and specificity. mdpi.com Immobilization can prevent the desorption of the enzyme, which might otherwise occur at high temperatures or in the presence of organic solvents. nih.gov Enhanced operational stability is a key advantage; for example, an immobilized lipase from Yarrowia lipolytica retained 90% of its esterification activity in a solvent-free system. cirad.fr

| Immobilization Strategy | Support Material Example | Key Advantages |

| Covalent Bonding | Chitosan/Graphene Oxide Beads plos.org | Strong enzyme-support linkage, efficient reuse. plos.org |

| Interfacial Activation | Hydrophobic Resins (e.g., Lewatit VP OC 1600) rsc.org | High immobilization yields, stabilization of active enzyme conformation. rsc.org |

| Adsorption | Hydrophobic Polymeric Supports mdpi.com | Simple procedure, potential for support reuse after enzyme deactivation. mdpi.com |

Hybrid Polyether-Ester Synthesis Strategies (e.g., PEG-Methyl Glucose Esters)

Hybrid polyether-ester derivatives of this compound are synthesized to combine the properties of both esters and polyethers in a single molecule. A prominent example is PEG-120 Methyl Glucose Dioleate, which functions as a non-ionic surfactant and thickener. tiiips.com The synthesis of such compounds is typically a multi-step process. atamanchemicals.comcir-safety.org

The general pathway involves two sequential reactions: esterification and ethoxylation (or polyetherification). atamanchemicals.comcir-safety.org

Esterification : First, methyl glucoside is reacted with a fatty acid or a fatty acid methyl ester to form a methyl glucose ester. tiiips.comatamanchemicals.com This reaction is often a transesterification where methyl glucoside reacts with a fatty acid methyl ester (e.g., methyl laurate), releasing methanol as a byproduct. cir-safety.orgcir-safety.org The primary alcohol group at the C6 position of the methyl glucoside is typically the most reactive and is the first site to be esterified. atamanchemicals.comcir-safety.org

Polyetherification : Following the esterification, the resulting methyl glucose ester is reacted with an epoxide, such as ethylene oxide, in an ethoxylation reaction. tiiips.comatamanchemicals.com This step adds polyethylene glycol (PEG) chains to the molecule, modifying its properties to improve solubility and stability. tiiips.com

This sequential synthesis allows for the creation of molecules like PEG-80 Methyl Glucose Laurate and PEG-120 Methyl Glucose Dioleate, which are used in various personal care formulations. atamanchemicals.comcir-safety.org

Quaternization and Other Functional Group Modifications (e.g., Lauryl this compound-10 hydroxypropyl dimonium chloride)

Further functionalization of this compound derivatives can be achieved through quaternization, a process that introduces a permanent positive charge onto the molecule, creating a quaternary ammonium (B1175870) salt. ewg.orgquab.com A key example of such a compound is Lauryl this compound-10 hydroxypropyl dimonium chloride. wikipedia.org This ingredient is a modified methyl glucoside derivative that has undergone both ethoxylation and quaternization. wikipedia.org

The synthesis involves reacting an ethoxylated methyl glucose derivative (this compound-10) with a quaternizing agent. ewg.orgquab.com A common pathway uses a dimethyl dodecylammonium substituted epoxide as the reagent. ewg.orginci.guide The reaction is typically carried out under alkaline conditions, where the epoxide reacts with the hydroxyl groups on the polyether backbone of the this compound. quab.com This reaction attaches a quaternary ammonium group with a long alkyl chain (lauryl) to the molecule, imparting a cationic charge. quab.com The resulting quaternized compound, such as Lauryl this compound-10 hydroxypropyl dimonium chloride, functions as a substantive conditioning humectant, combining moisturizing properties with the ability to deposit onto negatively charged surfaces like hair and skin. wikipedia.orginci.guide

Comprehensive Analytical Characterization and Structural Elucidation of Methyl Gluceth Derivatives

Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopy is a cornerstone in the structural elucidation of Methyl Gluceth derivatives, providing detailed information about the molecular framework, connectivity of atoms, and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. wikipedia.org It provides information on the connectivity of atoms and the conformational arrangement of the molecule. numberanalytics.comnih.gov For this compound derivatives, ¹H and ¹³C NMR are fundamental.

¹H NMR: Proton NMR spectra reveal the number and types of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons in the glucose unit and the ethoxy chains provide information about their chemical environment. For instance, the anomeric proton of the glucose ring typically appears at a distinct chemical shift, and the protons of the methoxy (B1213986) group and the polyethylene (B3416737) glycol chains have characteristic signals. Spin-spin coupling patterns can elucidate the connectivity between adjacent protons, helping to confirm the stereochemistry of the glucose unit. libretexts.org

¹³C NMR: Carbon-13 NMR complements proton NMR by providing a spectrum of the carbon skeleton. libretexts.org Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of the carbons in the glucose ring, the methoxy group, and the repeating ethoxy units. The chemical shifts are sensitive to the local electronic environment, providing further evidence for the proposed structure.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to establish correlations between protons and carbons, definitively assigning all signals and confirming the connectivity within the complex structure of this compound derivatives.

Table 1: Representative NMR Data for a Hypothetical this compound Derivative

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Anomeric H (Glucopyranose) | 4.5 - 5.5 | 98 - 105 |

| Ring Protons (Glucopyranose) | 3.2 - 4.0 | 60 - 80 |

| Methoxy Group (-OCH₃) | 3.3 - 3.5 | 55 - 60 |

| Ethoxy Chain (-OCH₂CH₂O-) | 3.5 - 3.7 | 68 - 72 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. wiley.comyoutube.com These techniques probe the vibrational modes of chemical bonds. wiley.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum displays absorption bands characteristic of specific functional groups. libretexts.org For this compound, key characteristic absorptions include:

A broad O-H stretching band around 3300-3500 cm⁻¹, indicative of the hydroxyl groups on the glucose unit. libretexts.org

C-H stretching vibrations in the 2850-3000 cm⁻¹ region, corresponding to the methyl, methylene, and methine groups. libretexts.org

A strong C-O stretching band around 1050-1150 cm⁻¹, characteristic of the ether linkages in the ethoxy chains and the glucose ring. specac.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. wiley.com This can provide additional information, particularly for non-polar bonds that may be weak or absent in the IR spectrum.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| O-H | Stretching | 3300 - 3500 (broad) |

| C-H | Stretching | 2850 - 3000 |

| C-O | Stretching | 1050 - 1150 (strong) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. libretexts.orggifu-u.ac.jp

For this compound derivatives, which are often mixtures, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to gently ionize the molecules, often producing a distribution of molecular ions corresponding to the different degrees of ethoxylation. The mass difference between adjacent peaks in the spectrum typically corresponds to the mass of one ethoxy unit (44 Da), allowing for the determination of the ethoxylation profile.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves selecting a specific parent ion and inducing its fragmentation. neu.edu.tr The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would include the loss of methoxy groups, water molecules, and successive ethoxy units, helping to piece together the molecular structure. msu.edu

Advanced Spectroscopic Integration (e.g., AI-driven analysis of spectral data)

The large and complex datasets generated by modern spectroscopic techniques can be challenging to interpret manually. The integration of artificial intelligence (AI) and machine learning algorithms is revolutionizing spectral analysis. nih.gov

Chromatographic Methods for Purity, Compositional Analysis, and Separation

Chromatographic techniques are indispensable for separating the components of a mixture and for quantifying the amounts of each component.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. scielo.br For the analysis of this compound derivatives, which are polar and non-volatile, reversed-phase HPLC (RP-HPLC) is a commonly used method. service.gov.uk

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The components of the this compound mixture are separated based on their relative hydrophobicity. Derivatives with a lower degree of ethoxylation will be more polar and elute earlier, while those with a higher degree of ethoxylation will be more retained by the non-polar column and elute later.

A suitable detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), is used for quantification, as these compounds often lack a strong UV chromophore. By running a series of standards with known concentrations, a calibration curve can be constructed to accurately quantify the different ethoxylated species present in a sample. scielo.br This provides a detailed compositional analysis of the this compound product.

Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution Determination

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of polymers like this compound derivatives. measurlabs.com This method separates molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with porous material. shimadzu.com Larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time. bitesizebio.com

In the analysis of ethoxylated compounds such as this compound, SEC is employed to characterize the distribution of the polyethylene glycol (PEG) chains attached to the methyl glucoside core. atamanchemicals.com The resulting chromatogram provides a molecular weight distribution curve, from which key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ) can be calculated. measurlabs.com A narrow peak in the chromatogram signifies a more uniform and monodisperse sample, whereas a broad peak indicates a wider range of molecular weights, or polydispersity. bitesizebio.com

For accurate molecular weight determination of cellulose (B213188) ethers like methylcellulose (B11928114), SEC is often coupled with multi-angle laser light scattering (MALLS) and differential refractive index (DRI) detectors. nih.gov The MALLS detector allows for the absolute determination of molecular weight without the need for column calibration with standards of a similar structure. measurlabs.com This is particularly important for complex and potentially branched polymers where appropriate standards may not be available.

Table 1: Illustrative SEC Data for this compound-20 Analysis

| Parameter | Value | Description |

| Weight-Average Molecular Weight (Mw) | ~750 g/mol | The average molecular weight calculated by weighting molecules by their size. |

| Number-Average Molecular Weight (Mn) | ~700 g/mol | The average molecular weight calculated by the total weight of the polymer divided by the total number of molecules. |

| Polydispersity Index (PDI = Mw/Mn) | ~1.07 | A measure of the broadness of the molecular weight distribution. A value closer to 1 indicates a more uniform chain length. |

Note: The values presented are illustrative and can vary between different batches and manufacturers.

Multidimensional Chromatography Approaches (e.g., 2D-LC)

For highly complex mixtures, such as those that can arise during the synthesis of this compound derivatives, one-dimensional chromatography may not provide sufficient resolution. chromatographytoday.com Multidimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), offers significantly enhanced separation power by combining two independent separation mechanisms. mdpi.com In this technique, fractions from the first dimension of separation are transferred to a second column with a different stationary phase for further separation. chromatographytoday.com

The orthogonality of the separation mechanisms is key to the success of 2D-LC. For instance, a separation based on hydrophobicity in the first dimension (e.g., reversed-phase LC) could be combined with a separation based on size (e.g., SEC) or polarity (e.g., hydrophilic interaction chromatography, HILIC) in the second dimension. nih.gov This approach allows for the resolution of co-eluting components from the first dimension, providing a much more detailed characterization of the sample. chromatographytoday.com

The application of multidimensional chromatography is particularly valuable for the in-depth analysis of complex samples like phosphoproteomes and can be adapted for the detailed characterization of polymeric excipients. nih.govsoton.ac.uk This powerful technique can help to identify and quantify impurities and by-products in this compound formulations that might not be detected by single-dimension methods.

Thermal Analysis Applications

Differential Scanning Calorimetry (DSC) for Interaction Studies in Multi-component Systems

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is a powerful tool for studying the thermal properties of materials and their interactions within multi-component systems, such as cosmetic formulations containing this compound. nih.gov DSC can detect phase transitions like melting and crystallization, as well as more subtle changes in heat capacity. mdpi.com

In the context of this compound, DSC can be used to investigate its interactions with other components in a formulation, such as lipids, polymers, and active ingredients. ucm.es For example, when this compound is incorporated into a lipid-based system, DSC can reveal how it affects the phase transition temperature (Tm) and enthalpy (ΔH) of the lipids. nih.gov A shift in the Tm or a change in the peak shape of the thermogram can indicate an interaction between this compound and the lipid bilayer, providing insights into its stabilizing or destabilizing effects. ucm.es

DSC is also valuable for assessing potential interactions between drugs and polymers in formulations. By analyzing the thermograms of the individual components and their physical mixture, any significant changes in peak position or the appearance of new peaks can suggest an interaction. globalresearchonline.net

Table 2: Hypothetical DSC Data for a Cream Base With and Without this compound-10

| Formulation | Peak Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (J/g) | Interpretation |

| Cream Base (Control) | 45.2 | 15.8 | Represents the melting of the lipid components in the base. |

| Cream Base + 2% this compound-10 | 43.8 | 14.2 | The shift to a lower Tm and decreased enthalpy suggests that this compound-10 interacts with the lipid structure, potentially increasing its fluidity. |

Note: This data is hypothetical and serves to illustrate the application of DSC.

Surface Activity and Interfacial Tension Measurements of this compound Surfactants

This compound derivatives, particularly those with attached fatty acid chains (esters), can function as non-ionic surfactants. researchgate.net Their surface activity is a key characteristic that determines their performance as emulsifiers, foaming agents, and solubilizers. This is quantified by measuring the surface tension of their aqueous solutions and the interfacial tension between two immiscible liquids (e.g., oil and water).

The Du Noüy ring method is a classic technique for measuring surface and interfacial tension. It involves measuring the force required to detach a platinum ring from the surface of a liquid or the interface between two liquids. A lower surface tension value indicates a more surface-active substance.

Research has shown that methyl glucoside esters, such as methyl glucoside dilaurate, dicaprate, or dioleate, are effective at lowering the surface tension of water even at low concentrations. researchgate.net Benzoate esters of alkoxylated methyl glucosides have also been shown to have lower surface tensions than the parent glucam polyol molecules from which they are derived. google.com This property is crucial for their function in cosmetic and personal care products, where they contribute to the stability of emulsions and the spreadability of the product. atamankimya.comatamanchemicals.com For instance, PEG-120 methyl glucose dioleate is used as a surfactant and emulsifier, reducing the interfacial tension between oil and water components to create stable products. atamanchemicals.com

Table 3: Surface Tension of Selected this compound Derivatives

| Compound | Concentration | Surface Tension (dynes/cm) | Reference |

| Glucam E-10 Polyol | 1% Solution | 49.3 | google.com |

| EMG-10 Benzoate | 1% Solution | 42.9 | google.com |

| EMG-20 Benzoate | 1% Solution | Not specified | google.com |

This data demonstrates that the esterification of the this compound polyol can lead to a significant reduction in surface tension, enhancing its surfactant properties. google.com

Investigation of Intermolecular Interactions and Material Science Contributions of Methyl Gluceth Compounds

Polymer Compatibility and Modifier Roles in Formulated Systems

Methyl gluceth and its derivatives are recognized for their compatibility with a range of polymers, where they act as modifiers to enhance the physical properties of the final formulation. Their utility is particularly evident in their role as plasticizers and their interactions with polymeric matrices.

Plasticizers are low molecular weight additives that, when incorporated into a polymer, increase its flexibility, workability, and distensibility. jetir.org The fundamental mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains. jetir.org This action disrupts the cohesive intermolecular forces (like hydrogen bonds) that hold the polymer chains together, thereby increasing the free volume between them. jetir.orgresearchgate.net The increased free volume allows for greater mobility of the polymer chain segments, which lowers the material's glass transition temperature (Tg) and melt viscosity, resulting in a more flexible and less brittle material. jetir.org Methylglucoside, the backbone of this compound compounds, is known to be used as an intermediate in the production of plasticizers. researchgate.net

The impact of plasticizers on polymer films is summarized in the table below.

| Property | Effect of Plasticizer Addition | Mechanism |

| Flexibility/Elongation | Increased | Increases molecular motion and free volume between polymer chains. jetir.orgresearchgate.net |

| Glass Transition Temp (Tg) | Decreased | Increases free volume, allowing chain segments to move more freely. jetir.org |

| Tensile Strength | Generally Decreased | Reduces bonding forces among polymer molecules. researchgate.net |

| Gas/Vapor Permeability | Generally Increased | Disrupts the dense polymer network, creating more space for gas/vapor molecules to pass through. researchgate.net |

This compound compounds can be incorporated into formulations containing various polymers, including Polyvinyl Alcohol (PVA). googleapis.com PVA is a water-soluble synthetic polymer whose properties are highly dependent on intermolecular and intramolecular hydrogen bonding between its hydroxyl groups. mdpi.commdpi.com Plasticizers are often used with PVA to overcome its brittleness after drying. jetir.org

When plasticizers are introduced into a PVA matrix, they form associations with the polymer chains, typically through hydrogen bonds. jetir.orgnih.gov This interaction disrupts the strong hydrogen bonding between the PVA chains themselves, leading to increased polymer flexibility and stability. jetir.org Various plasticizers, including polyols like sorbitol and mannitol, have been shown to lower both the glass transition temperature (Tg) and the melting point (Tm) of PVA. nih.gov For example, studies on PVA blends have shown that the introduction of other polymers or plasticizers can alter the Tg, indicating miscibility and interaction between the components. scirp.org The compatibility between PVA and starch, for instance, is improved by the formation of hydrogen bonds between the hydroxyl groups of both components. mdpi.com Similarly, this compound, with its multiple hydroxyl groups, can interact with PVA and other polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) through hydrogen bonding, modifying the properties of the resulting matrix. mdpi.comnih.gov

Plasticization Mechanisms and Effects on Polymer Film Properties

Rheological Property Modulation in Formulated Systems

Rheology is the study of the flow and deformation of matter. tainstruments.com this compound derivatives are widely used as rheology modifiers, capable of altering the viscosity and flow behavior of formulations. This is a critical function in ensuring products have the desired consistency, stability, and application feel.

This compound derivatives are compatible with a wide array of ingredients and can improve flow properties. lubrizol.comatamanchemicals.com For example, Glucamate™ LT, a methyl glucose ether esterified with oleic acid, is a highly efficient nonionic associative thickener used in surfactant systems. lubrizol.comlubrizol.com The flow behavior of systems containing these modifiers is often non-Newtonian, specifically pseudoplastic (or shear-thinning). celluloseether.com This means their viscosity decreases as the shear rate increases, which is a desirable property for many products, making them thick in the container but easy to spread upon application. tainstruments.comsemanticscholar.org

The table below lists several this compound derivatives and their function as viscosity modifiers.

| Compound Name | Function |

| PEG-120 Methyl Glucose Dioleate | Thickener, Viscosity Increasing Agent knowde.comgoogle.com |

| PEG-20 Methyl Glucose Sesquistearate | Viscosity Increasing Agent google.com |

| This compound-10 | Rheology Modifier lubrizol.com |

| This compound-20 | Improves Flow Property atamanchemicals.com |

| PPG-10 Methyl Glucose Ether | Rheology Modifier google.com |

| PPG-20 Methyl Glucose Ether | Rheology Modifier google.com |

The relationship between a molecule's structure and the rheological properties it imparts to a system is fundamental to formulation science. nahrainuniv.edu.iqnih.gov For this compound compounds, their effectiveness and specific behavior as rheology modifiers are directly linked to their molecular architecture. The key structural elements are the methyl glucoside backbone, the length and type of polyoxyalkylene chains (e.g., polyethylene (B3416737) glycol - PEG, polypropylene (B1209903) glycol - PPG), and the presence of hydrophobic ester groups.

The degree of ethoxylation or propoxylation plays a significant role. For example, this compound-10 and this compound-20 differ in the average number of ethylene (B1197577) oxide units attached to the methyl glucose molecule (10 and 20, respectively). lubrizol.comgoogle.com This variation in chain length affects the molecule's hydrodynamic volume and its interaction with the surrounding medium, thereby influencing viscosity.

Viscosity Modification and Flow Behavior in Non-Biological Compositions

Solubilization Mechanisms for Hydrophobic Species in Aqueous Media

This compound and its ester derivatives possess solubilizing properties that allow for the dispersion of hydrophobic (water-insoluble) substances in aqueous systems. rxweb-prd.com This capability is crucial for incorporating ingredients like oils, fragrances, and certain active compounds into water-based formulations. The mechanism behind this is attributed to the amphiphilic nature of many this compound derivatives.

These molecules contain a hydrophilic part (the methyl glucose and polyethylene glycol chains) and, in the case of the esters, a lipophilic part (the fatty acid chain). google.comrxweb-prd.com This structure allows them to act as hydrotropes or surfactants. Hydrotropes are compounds that can significantly increase the aqueous solubility of poorly soluble organic substances. researchgate.net In an aqueous environment, these amphiphilic molecules can form micelles, which are aggregates where the lipophilic "tails" orient themselves inward, creating a hydrophobic core, while the hydrophilic "heads" remain on the outside, interacting with the water. google.com

This hydrophobic core can entrap or dissolve water-insoluble species, effectively dispersing them throughout the aqueous phase. researchgate.net For example, research has shown that this compound derivatives can be used in micellar solutions to solubilize fragrances like linalool. researchgate.net Similarly, this compound-20 has been demonstrated to improve the solubility and stability of lipophilic peptides in aqueous cosmetic formulations. googleapis.com

Formation of Micellar Solutions and Emulsification Phenomena

This compound compounds, particularly ethoxylated derivatives like this compound-10 and this compound-20, are instrumental in the formation of micellar solutions and the stabilization of emulsions. Their amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) properties, allows them to act as effective mediators between immiscible liquids such as oil and water.

In aqueous solutions, these molecules self-assemble into spherical structures known as micelles once they reach a certain concentration. In these micelles, the lipophilic portions orient themselves inward, creating a core that can encapsulate oily substances, while the hydrophilic portions form the outer shell, remaining in contact with the water. This mechanism is the cornerstone of micellar water technology, where this compound compounds are used to gently lift away makeup, excess sebum, and impurities without the need for harsh rinsing. houseofcharis.com.auultraceuticals.com Several commercially available micellar cleansing waters incorporate this compound-20 to achieve this gentle yet effective cleansing action. houseofcharis.com.auultraceuticals.comlubrizol.comincidecoder.comecladerm.com The micelles act as magnets for dirt and oil, cleansing the skin without stripping its natural moisture barrier. houseofcharis.com.au

As emulsifiers, this compound derivatives promote the formation of stable mixtures of oil and water. incibeauty.comaltmeyers.org They achieve this by reducing the interfacial tension between the two phases, allowing for the creation of fine, uniformly dispersed droplets. incibeauty.comatamanchemicals.com For instance, the combination of a lipophilic methyl glucoside ester (like Methyl Glucose Sesquistearate, also known as Glucate™ SS) and a hydrophilic ethoxylated methyl glucoside (like PEG-20 Methyl Glucose Sesquistearate, or Glucamate™ SSE-20) can produce stable, elegant oil-in-water emulsions with a long shelf life. lubrizol.com Microscopic analysis of these emulsions reveals small, uniform oil droplets, which contribute to the smooth, creamy texture of the final product. lubrizol.com This emulsifying capability is crucial in a wide array of personal care products, from lotions and creams to hair conditioners, ensuring the product's stability and homogenous texture. atamanchemicals.comatamankimya.comatamankimya.com

Physicochemical Stability of this compound in Complex Chemical Matrices

This compound compounds generally exhibit good physicochemical stability in the complex environments of cosmetic and personal care formulations. They are stable under normal conditions of use and storage. atamanchemicals.commakingcosmetics.com

Several factors contribute to their stability profile:

pH Stability : this compound-20 is stable in a pH range of 5.0 to 7.5, which is compatible with the majority of cosmetic formulations and the natural pH of the skin. atamanchemicals.comspecialchem.com Similarly, PEG-120 Methyl Glucose Dioleate shows a stable thickening effect across a wide pH range. ulprospector.com

Thermal Stability : Certain derivatives show good stability at elevated temperatures. For instance, Glucam™ P-20 (this compound-20) maintains its stability across a wide temperature range, up to 80°C, making it suitable for manufacturing processes that involve heating. atamanchemicals.com However, it is generally recommended to avoid excessive heat during storage. makingcosmetics.com

Compatibility : this compound compounds are compatible with a wide variety of other cosmetic ingredients, including other classes of surfactants. atamankimya.com Their non-ionic nature prevents unwanted interactions with charged molecules in a formulation. They are soluble in water and also compatible with alcohols and glycols, which adds to their versatility. atamanchemicals.com

Oxidative Stability : While generally stable, they should be stored away from oxidizing agents to prevent degradation. makingcosmetics.com It is recommended to store them in closed containers, protected from humidity and light, to maintain their purity and color. makingcosmetics.com

Data Tables

Table 1: Functional Properties of this compound Derivatives

| Derivative | Primary Functions | Key Characteristics |

|---|---|---|

| This compound-10 | Humectant, Emulsifier, Emollient, Surfactant incibeauty.comatamankimya.com | Corn-derived, reduces tackiness, enhances spreadability, mitigates irritation from other surfactants. atamankimya.comatamankimya.com |

| This compound-20 | Humectant, Conditioning Agent, Emulsifier, Solvent altmeyers.orgatamanchemicals.comspecialchem.com | Corn sugar-derived, provides a light, satin-like feel, low irritation potential, ideal for sensitive skin. incidecoder.comatamanchemicals.com |

| PEG-120 Methyl Glucose Dioleate | Thickener, Emulsifier, Suspending Agent atamanchemicals.comulprospector.com | Natural-sourced viscosity builder, effective across a wide pH range. atamanchemicals.comulprospector.com |

| Lauryl this compound-10 Hydroxypropyldimonium Chloride | Humectant, Conditioning Agent, Foam Retention inci.guide | Quaternary ammonium (B1175870) salt, substantive to skin and hair, reduces flyaway hair. inci.guide |

| Methyl Glucose Sesquistearate | Emulsifier, Conditioning Agent lubrizol.comcir-safety.org | Lipophilic (oil-loving) emulsifier, often paired with a hydrophilic emulsifier for stability. lubrizol.com |

Table 2: Physicochemical Stability Profile of this compound-20

| Property | Value / Condition | Source |

|---|---|---|

| Chemical Stability | Stable under standard ambient conditions. | atamanchemicals.com |

| pH Range | 5.0 - 7.5 | atamanchemicals.comspecialchem.com |

| Thermal Stability | Stable up to 80°C. | atamanchemicals.com |

| Solubility | Highly soluble in water; compatible with alcohols and glycols. | atamanchemicals.com |

| Incompatible Materials | Oxidizing agents. | makingcosmetics.com |

| Storage Conditions to Avoid | Excessive heat, humidity, direct sunlight. | makingcosmetics.com |

Environmental Fate, Transport, and Sustainable Chemical Pathways of Methyl Gluceth

Biodegradation Kinetics and Pathways in Environmental Compartments

The environmental fate of a chemical is largely determined by its susceptibility to degradation. cdc.govitrcweb.org Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of substances like Methyl Gluceth from the environment.

Assessment of Degradation in Aqueous Environments

Due to the scarcity of direct data, an assessment can be informed by examining structurally similar compounds, such as alkyl polyglucosides (APGs). APGs are also non-ionic surfactants derived from sugars and are considered readily biodegradable. researchgate.net The typical first step in the biodegradation of APGs is the enzymatic cleavage of the glucosidic bond by glucosidases, which have broad substrate specificity. researchgate.net This is followed by the rapid mineralization of the resulting alcohol and sugar components. researchgate.net If this compound follows a similar pathway, it would be expected to hydrolyze into its constituent parts. However, the presence of an ethoxylated chain differentiates it from simple APGs and may influence its degradation rate.

Summary of Biodegradability Information for this compound

| Aspect | Finding | Source(s) |

|---|---|---|

| Direct Biodegradability Data | Information is often listed as "not available" in safety and technical data sheets. | avenalab.commakingcosmetics.com |

| Environmental Concern | Its impact on nature is considered worrying due to potential low biodegradability. | incibeauty.com |

| Analogous Compounds (Alkyl Polyglucosides) | APGs are considered readily biodegradable. | researchgate.net |

Metabolite Identification from Biodegradation Processes

Identifying the breakdown products, or metabolites, of a compound is essential for a complete environmental risk assessment, as these can sometimes be more persistent or toxic than the parent substance. Based on the manufacturing process and the degradation pathway of analogous compounds, the initial biodegradation of this compound would likely involve hydrolysis. researchgate.netcir-safety.org

This process would cleave the ether bonds, yielding methyl glucoside and polyethylene (B3416737) glycol (PEG) chains of varying lengths, corresponding to the "eth" number (e.g., 10 or 20). cir-safety.orgcir-safety.org Methyl glucoside itself is a glucose molecule with a methyl ether group at the anomeric carbon. cir-safety.org It is plausible that this would further hydrolyze, breaking down into glucose and methanol (B129727), both of which are readily metabolized by a wide variety of microorganisms in the environment. cir-safety.org

Environmental Persistence and Bioaccumulation Potential Assessment

Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is its tendency to build up in living organisms. Both are key indicators of long-term environmental risk. nih.gov

According to assessments by Environment Canada, this compound-10 and this compound-20 are not suspected to be bioaccumulative. ewg.orgewg.org This is consistent with the compound's high water solubility, a characteristic that generally correlates with low potential for accumulating in the fatty tissues of organisms. However, specific data on its environmental persistence is often unavailable. avenalab.commakingcosmetics.comknowde.com This lack of data is contrasted by at least one source that raises concerns about its low biodegradability, which would imply a degree of persistence. incibeauty.com

Assessment of Persistence and Bioaccumulation for this compound

| Parameter | Assessment | Source(s) |

|---|---|---|

| Bioaccumulation Potential | Not suspected to be bioaccumulative. | ewg.orgewg.org |

| Persistence | Data not generally available; some sources suggest low biodegradability, implying persistence. | avenalab.commakingcosmetics.comincibeauty.com |

Ecotoxicological Hazard Assessment Methodologies and Predictive Modeling

Ecotoxicology evaluates the potential adverse effects of substances on ecosystems. When empirical data is limited, predictive models based on a compound's chemical structure and properties are employed. One research study used such modeling to assess this compound-20, classifying it as a mixture of homologs expected to be moderately toxic to aquatic organisms. researchgate.net The study calculated a modeled critical toxicity benchmark of 77.2 mg/L, representing the EC50 (the concentration causing a 50% effect) for green algae. researchgate.net

Development of Environmental Risk Scoring Algorithms

To streamline risk assessment for formulators and non-specialists, novel algorithms have been developed to translate complex environmental data into a single, understandable score. nih.govresearchgate.net These algorithms are typically based on a substance's Persistence, Bioaccumulation, and Toxicity (PBT) profile. nih.gov

An example is the Global Aquatic Ingredient Assessment (GAIA) tool, which was developed to evaluate the environmental safety of ingredients in personal care products post-use. researchgate.net The GAIA algorithm incorporates multiple factors to generate a risk score, including:

Environmental Persistence: How long the substance lasts in water, soil, and sediment.

Bioaccumulation Potential: The likelihood of the substance concentrating in aquatic life.

Aquatic Toxicity: The direct harm the substance can cause to fish, invertebrates, and algae. researchgate.net

Other Factors: The model can also include data on the toxicity of degradation products and the potential for endocrine disruption effects. researchgate.net

By assigning scores to each PBT component, these algorithms provide a structured and scientifically grounded method for comparing the relative environmental risk of different ingredients and guiding the development of more sustainable products. nih.govresearchgate.net

Core Components of PBT-Based Environmental Risk Scoring Algorithms

| Component | Description | Relevance |

|---|---|---|

| P - Persistence | Measure of a substance's resistance to degradation (e.g., half-life in water). | Indicates the duration of potential exposure in the environment. |

| B - Bioaccumulation | Measure of a substance's tendency to accumulate in organisms (e.g., Bioconcentration Factor - BCF). | Indicates the potential for the substance to move up the food chain. |

| T - Toxicity | Measure of a substance's intrinsic ability to cause harm to aquatic organisms (e.g., EC50, LC50). | Indicates the concentration at which adverse effects may occur. |

Life Cycle Assessment (LCA) for this compound Manufacturing Processes

Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal. core.ac.uk

The manufacturing of this compound begins with raw materials derived from both natural and synthetic sources. The glucose backbone is derived from natural feedstocks like corn or other sources of starch. specialchem.commdpi.com A comparative LCA on glucose production found that using woody biomass residues as a feedstock resulted in lower environmental impacts across several categories compared to conventional maize starch, highlighting the importance of raw material sourcing. mdpi.com

The second key raw material is ethylene (B1197577) oxide (or propylene (B89431) oxide for PPG ethers), which is a petrochemical product derived from fossil fuels. cir-safety.orgcir-safety.org The core manufacturing step is an etherification reaction, where methyl glucoside is reacted with ethylene oxide under heat to create the polyether chains. scribd.comprocurementresource.com This process requires energy inputs for heating and mixing in reactors. core.ac.ukscribd.com

Sustainable chemical pathways for producing such compounds are an area of active development. Some chemical manufacturers are focusing on green chemistry principles, such as using enzyme-catalyzed reactions, which can reduce energy consumption and the use of harsh reagents. echemi.com The end-of-life phase of the LCA for this compound is directly related to its biodegradability and ecotoxicity, as these factors determine its impact upon release into aquatic environments. researchgate.netcore.ac.uk

Energy Consumption and Resource Utilization Analysis

The production of this compound, such as this compound-10 and this compound-20, is a multi-step chemical process that necessitates significant inputs of both material resources and energy. The primary raw materials are methyl glucoside and an alkylene oxide, typically ethylene oxide for 'gluceth' designated compounds. specialchem.comcir-safety.orgcir-safety.org

The synthesis process generally involves:

Methylation: Glucose, typically sourced from corn or wheat, is reacted with methanol to form methyl glucoside. specialchem.comatamanchemicals.com

Ethoxylation: The methyl glucoside is then reacted with a specific amount of ethylene oxide under controlled temperature and pressure. specialchem.comatamanchemicals.com For example, the "-20" in this compound-20 refers to the average number of ethylene oxide units added to each molecule of methyl glucoside. specialchem.com

Purification: The final product is purified to remove unreacted materials and byproducts. atamanchemicals.com

Efforts to reduce energy consumption in polyol manufacturing focus on several key areas, including the use of highly efficient catalysts to lower reaction temperatures and pressures, optimizing production processes to minimize waste and reprocessing, and investing in energy-efficient equipment. jiahua.compmarketresearch.com

Table 1: Key Resources and Energy Considerations in this compound Production

| Production Stage | Key Resources Utilized | Primary Energy Consumers | Potential for Energy Reduction |

| Feedstock Production | Glucose (from corn, wheat, etc.), Methanol, Ethylene (for Ethylene Oxide) | Cultivation and processing of biomass, Steam cracking of hydrocarbons, Synthesis of methanol | Use of energy-efficient farming practices, Sourcing from less energy-intensive feedstocks |

| Methylation | Methyl Glucoside, Acid Catalyst | Reactor heating, Distillation/Purification of product | Catalyst optimization, Process intensification |

| Ethoxylation | Methyl Glucoside, Ethylene Oxide, Catalyst | Reactor heating and pressure control, Mixing systems, Heat removal systems | Utilization of exothermic heat, Advanced reactor design |

| Purification | Solvents (if applicable) | Distillation columns, Filtration systems, Drying equipment | Heat integration, Use of high-efficiency separation technologies |

Emissions Profiling During Production

The production of this compound results in various emissions that can be categorized by their source and type. These include direct emissions from the chemical process (Scope 1), indirect emissions from energy generation (Scope 2), and potential fugitive emissions. rsc.org

The primary source of direct chemical emissions is the ethoxylation step. Ethylene oxide is a highly reactive and hazardous air pollutant. innersenseorganicbeauty.co.uk The ethoxylation process carries the risk of leaving trace amounts of unreacted ethylene oxide and a byproduct, 1,4-dioxane (B91453), in the final product. beautifullyauthentic.com.autoxinfreeish.comsafecosmetics.org 1,4-dioxane is formed by the dimerization of ethylene oxide and is considered a potential human carcinogen. safecosmetics.org Therefore, stringent purification steps and careful control of reaction conditions are necessary to minimize these contaminants, and emissions control devices are used to capture volatile organic compounds (VOCs) from process vents.

In the event of a fire, the decomposition of this compound can produce hazardous gases such as carbon oxides (CO, CO2), and potentially nitrogen oxides (NOx) and hydrogen chloride gas, depending on the specific formulation and conditions. atamanchemicals.com

Table 2: Emissions Profile for this compound Production

| Emission Type | Source | Description |

| Greenhouse Gases (GHGs) | Energy generation (steam, electricity), Transportation | Primarily Carbon Dioxide (CO2) from the combustion of fossil fuels. Methane (CH4) and Nitrous Oxide (N2O) may also be emitted. energysecurity.gov.uk |

| Hazardous Air Pollutants (HAPs) | Ethoxylation process, Storage & Handling | Fugitive emissions of Ethylene Oxide, a known carcinogen. innersenseorganicbeauty.co.uksafecosmetics.org |

| Volatile Organic Compounds (VOCs) | Chemical reactions, Purification | Emissions of unreacted raw materials (e.g., methanol) and solvents. |

| Process Byproducts | Ethoxylation reaction | Formation of 1,4-Dioxane, a potential contaminant and emission source. dewmighty.com |

| Liquid Effluents | Purification, Cleaning | Wastewater may contain residual organic compounds requiring treatment before discharge. |

| Solid Waste | Purification, Catalyst handling | Spent catalysts and distillation residues that require proper disposal. |

Research on Renewable Feedstock Utilization in this compound Synthesis

A significant aspect of this compound's sustainability profile is that its core structure is derived from a renewable resource. atamanchemicals.com The synthesis begins with glucose, a simple sugar readily available from agricultural feedstocks like corn, sugar cane, and wheat. specialchem.comexpertmarketresearch.com This bio-based origin aligns with the growing consumer and industrial demand for products derived from natural and sustainable sources. dkshdiscover.com

However, the conventional synthesis of this compound is not entirely based on renewable resources. The ethoxylation step relies on ethylene oxide, which is predominantly produced from ethylene derived from fossil fuels like natural gas or petroleum. This reliance on petrochemicals is a major contributor to the product's carbon footprint and non-renewable resource consumption. erasm.org

Research and development efforts are focused on creating fully bio-based pathways for polyols and similar compounds. Key areas of investigation include:

Bio-based Ethylene Oxide: The most direct route to a fully renewable this compound is the use of bio-ethylene oxide. This can be produced by dehydrating bio-ethanol, which itself is fermented from sugars or cellulosic biomass. This would replace the fossil-fuel-based component of the molecule with a plant-derived equivalent.

Alternative Bio-based Polyols: The broader field of polymer chemistry is actively exploring a vast array of renewable feedstocks for polyol production. These include vegetable oils (soybean, castor), lignocellulosic biomass (wood, agricultural residues), and other carbohydrates. acs.orgmdpi.comethernet.edu.et Liquefaction and oxypropylation are methods used to convert biomass like lignin (B12514952) into functional polyols. acs.org While these methods produce different structures than this compound, the underlying principle of converting biomass into functional polymers is a field of intense research.

Fermentation Pathways: An emerging and promising alternative to traditional chemical synthesis is the use of microbial fermentation. Research has indicated that biofermentation can be a sustainable method for producing cosmetic ingredients like Glucam™ P-20 (this compound-20), potentially reducing the environmental impact of the manufacturing process. atamanchemicals.com Fermentative production of related compounds, such as N-methylglutamate from glycerol (B35011) using engineered bacteria like Pseudomonas putida, demonstrates the potential of biotechnology to create complex methylated molecules from simple renewable feedstocks. nih.gov This approach could offer a pathway that operates at lower temperatures and pressures, reducing energy consumption and avoiding the use of harsh chemicals.

The transition to these more sustainable pathways depends on technological advancements, economic viability, and scalability to meet industrial demand.

Computational Chemistry and Theoretical Studies of Methyl Gluceth Structures and Interactions

Molecular Modeling and Dynamics Simulations of Methyl Gluceth Conformations and Aggregation

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules. nih.gov These methods are instrumental in understanding the conformational behavior of flexible molecules like this compound and their tendency to form aggregates in solution. nih.govdlr.de While specific MD studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the methodologies are well-established for similar molecules, such as other small organic compounds and proteins. nih.govgersteinlab.org

MD simulations can predict the aggregation propensity of diverse chemical structures by simulating their behavior in explicit solvents over time. nih.gov For a molecule like this compound, which consists of a central methyl glucose core and a number of ethoxy (oxyethylene) units, simulations could reveal how the molecule folds and orients itself in aqueous and non-aqueous environments. atamanchemicals.comspecialchem.com The conformational analysis of related substituted ester derivatives has been successfully characterized using a combination of MD simulations and NMR studies, demonstrating the power of these techniques to determine preferred molecular shapes and the influence of specific chemical groups. researchgate.net The conformation is established by comparing experimental and calculated data, taking into account all accessible conformations. researchgate.net

Simulations can model the aggregation process, which involves the assembly of smaller particles or molecules to form larger clusters and networks. dlr.de This is particularly relevant for understanding the behavior of this compound in formulations, where it may interact with itself and other components. atamankimya.com The simulations can provide detailed information on the dynamics of aggregate formation and the specific molecular interactions involved. nih.gov For this compound, this could elucidate how the hydrophilic glucose and polyether components interact to form stable structures in a given medium.

Table 1: Computed Molecular Properties of this compound-20

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C15H30O10 | Indicates the elemental composition of the molecule. guidechem.com |

| Molecular Weight | 370.39 g/mol | The mass of one mole of the substance. guidechem.comupichem.com |

| Hydrogen Bond Donor Count | 4 | The number of hydrogen atoms attached to electronegative atoms (O, N), indicating potential for hydrogen bonding. guidechem.com |

| Hydrogen Bond Acceptor Count | 10 | The number of electronegative atoms (O, N) with lone pairs, indicating potential sites to accept hydrogen bonds. guidechem.com |

| Rotatable Bond Count | 14 | Indicates the molecule's conformational flexibility. guidechem.com |

| Topological Polar Surface Area | 136 Ų | Predicts the surface area of polar atoms, related to transport properties. guidechem.com |

| Complexity | 319 | A measure of the complexity of the molecule's structure. guidechem.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing insights into their stability and reactivity. riken.jp These methods can be applied to molecules like this compound to understand the distribution of electrons and predict which parts of the molecule are likely to participate in chemical reactions. scirp.org

For this compound, quantum calculations could map the electron density and electrostatic potential, identifying electron-rich and electron-poor regions. The numerous hydroxyl groups and ether linkages in its structure are key features that determine its electronic properties and reactivity. atamanchemicals.comspecialchem.com The significant number of hydroxyl (-OH) groups allows it to form strong bonds with water molecules, explaining its function as a humectant. atamanchemicals.com

Calculations of orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict reactivity. The energy and location of these frontier orbitals indicate the molecule's ability to donate or accept electrons. This information is valuable for predicting how this compound might interact with other chemical species in a formulation or during synthesis, for instance, in reactions like esterification or etherification at its hydroxyl groups. cir-safety.org While specific quantum chemical studies on this compound are not widely published, the principles are broadly applied in computational chemistry to predict molecular properties. riken.jpscirp.org

Structure-Property Relationship Modeling for Non-Biological Attributes (e.g., surface activity, polymer compatibility)

Structure-property relationship modeling establishes a connection between the chemical structure of a molecule and its macroscopic properties. For this compound and related compounds, this approach is crucial for understanding their function in cosmetic and personal care formulations. cir-safety.orgcir-safety.org The unique structure of this compound, which combines a rigid, hydrophilic methyl glucoside core with flexible, hydrophilic poly(oxyethylene) chains, gives rise to its desirable non-biological attributes. atamankimya.comcir-safety.org

One of the key attributes is its surface activity. Studies on related methyl glucoside esters show they are effective at lowering the surface tension of water, a characteristic property of surfactants. researchgate.net This ability is due to the amphiphilic nature of such molecules, where different parts of the structure have different affinities for water and oil. This allows this compound to function as an emulsifier and sensory modifier in formulations. atamankimya.comatamanchemicals.com

Table 2: Structure-Property Relationships of this compound

| Structural Feature | Related Non-Biological Attribute | Functional Consequence |

|---|---|---|

| Methyl Glucoside Core & Polyether Chains | Amphiphilicity | Surface activity, emulsification, foam enhancement. atamankimya.com |

| High Density of Hydroxyl and Ether Groups | Hydrophilicity, Hydrogen Bonding Capacity | Humectant (moisture retention), high water solubility. atamanchemicals.comspecialchem.com |

| Flexible Polyether Chains | Conformational Flexibility | Emollience (smooth, light feel), sensory modifier. lubrizol.comlubrizol.com |

| Overall Molecular Structure | Polymer Compatibility | Stabilizes emulsions, acts as a process aid, prevents cracking in solids. atamanchemicals.comlubrizol.com |

Predictive Algorithms for Synthetic Pathway Optimization

The synthesis of complex molecules like this compound involves multiple steps, one of which is the formation of the methyl glucoside backbone through a glycosylation reaction. specialchem.comcir-safety.org Predicting the outcome of such reactions, particularly their stereoselectivity, is a significant challenge in synthetic chemistry. Modern computational approaches, including machine learning algorithms, are being developed to address this challenge and optimize synthetic pathways. mpg.de

Researchers have successfully used regression-based random forest algorithms to predict the stereochemical outcome of glycosylation reactions. mpg.de These predictive models are trained on a dataset of reactions where variables such as the reactants (nucleophile and electrophile), acid catalyst, solvent, and temperature are systematically varied. The steric and electronic properties of all components are quantified using quantum mechanical calculations, and this data is used to train the algorithm. mpg.de

Q & A

Q. What established protocols are recommended for synthesizing Methyl gluceth with high reproducibility?

Methodological Answer:

- Follow stepwise synthetic procedures documented in peer-reviewed journals, emphasizing catalyst selection, reaction stoichiometry, and temperature control.

- Include purification methods (e.g., column chromatography, recrystallization) and validate purity via melting point analysis and HPLC .

- Adhere to journal guidelines for experimental replication, such as detailing apparatus specifications and reagent sources (e.g., Sigma-Aldrich, Merck) to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Methodological Answer:

- Spectroscopic Methods: Use -NMR and -NMR to confirm molecular structure; FT-IR for functional group identification.

- Chromatographic Methods: Employ HPLC with UV detection (λ = 210–280 nm) or GC-MS for volatile derivatives.

- Purity Assessment: Report retention times, peak area percentages, and comparison to reference standards. Validate via elemental analysis (±0.4% for C, H, N) .

Q. How can researchers standardize this compound synthesis protocols across laboratories?

Methodological Answer:

- Use validated reference materials (e.g., NIST-certified compounds) for calibration.

- Document all variables (e.g., solvent grade, humidity, stirring rate) in supplementary materials to minimize inter-lab variability .

- Implement interlaboratory studies to identify critical control parameters and publish collaborative datasets .

Advanced Research Questions

Q. What experimental design strategies optimize this compound yield while reducing byproduct formation?

Methodological Answer:

- Apply Design of Experiments (DOE) to assess interactions between variables (e.g., temperature, pH, catalyst concentration). Use response surface methodology (RSM) to model optimal conditions .

- Incorporate in situ monitoring (e.g., Raman spectroscopy) to track reaction progress and adjust parameters dynamically .

- Validate robustness using ICH Q2(R1) guidelines for analytical method validation, including specificity and linearity ranges .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Conduct comparative meta-analysis of methodologies: Compare buffer systems (e.g., PBS vs. Tris-HCl), temperature regimes, and measurement techniques (e.g., dynamic light scattering vs. nephelometry) .

- Perform accelerated stability studies under stress conditions (40°C/75% RH) to identify degradation pathways via LC-MS .

- Use multivariate regression to isolate confounding variables (e.g., impurities, storage conditions) contributing to data variability .

Q. What advanced statistical approaches are suitable for analyzing this compound’s bioactivity in dose-response studies?

Methodological Answer:

- Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate EC/IC values. Use software like GraphPad Prism for curve fitting and outlier detection .

- Employ Bayesian hierarchical models to integrate heterogeneous datasets (e.g., in vitro vs. in vivo results) and quantify uncertainty .

- Address batch effects via mixed-effects models, specifying random intercepts for experimental replicates .

Methodological Considerations for Data Presentation

- Tables/Graphs: Present processed data (mean ± SD) in body text; raw data in appendices. Use ANOVA for multi-group comparisons, reporting F-values and post-hoc tests (e.g., Tukey’s) .

- Spectral Data: Include representative NMR peaks (δ ppm) and MS fragments in supplementary files, adhering to journal formatting guidelines .

- Ethical Compliance: Declare IRB approval for biological studies and adhere to ARRIVE guidelines for animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.